molecular formula C9H9N3O B2668661 (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine CAS No. 2387395-55-1

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine

Cat. No.: B2668661
CAS No.: 2387395-55-1
M. Wt: 175.191
InChI Key: XVQZKXCRRGJVOM-ONNFQVAWSA-N
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Description

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 6-methylimidazo[1,2-a]pyridine moiety linked to a hydroxylamine group through a methylene bridge. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine typically involves multi-step organic reactions. One common method starts with the preparation of 6-methylimidazo[1,2-a]pyridine, which is then subjected to a formylation reaction to introduce the formyl group. This intermediate is subsequently reacted with hydroxylamine under controlled conditions to yield the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall yield. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require the presence of a base or acid catalyst to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine group typically yields nitroso or nitro compounds, while reduction results in the formation of amines.

Scientific Research Applications

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or disrupt cellular processes, contributing to its observed biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-methylimidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the hydroxylamine group.

    N-methylhydroxylamine: Contains the hydroxylamine group but lacks the imidazo[1,2-a]pyridine moiety.

Uniqueness

The uniqueness of (NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine lies in its combined structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(NE)-N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-7-2-3-9-11-8(4-10-13)6-12(9)5-7/h2-6,13H,1H3/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQZKXCRRGJVOM-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C=C(N=C2C=C1)/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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